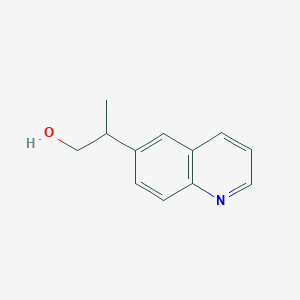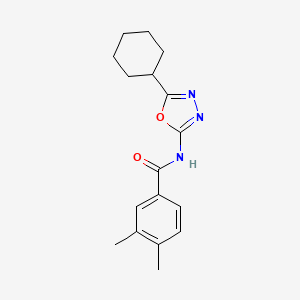![molecular formula C21H28N6O B2563230 2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 897758-11-1](/img/structure/B2563230.png)
2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound characterized by its unique structural arrangement and multifaceted applications across various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multi-step reactions. The synthetic route generally starts with the formation of the pyrazolo[3,4-d]pyrimidin nucleus, followed by the incorporation of the cyclohexylamino group, and subsequently, the benzylation and attachment of the ethanol moiety. Reaction conditions involve specific catalysts, solvents, and temperature control to ensure the desired selectivity and yield.
Industrial Production Methods
In industrial settings, the production method is optimized for scale, often involving continuous flow synthesis to improve efficiency and reduce costs. Key reagents are added in precise sequences, and parameters like pressure and temperature are meticulously controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: Transformation into various oxidized products depending on the oxidizing agents used.
Reduction: Involving the reduction of specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions, particularly at the benzyl and pyrazolo[3,4-d]pyrimidin moieties.
Common Reagents and Conditions
Oxidation Reagents: Peroxides, permanganates under acidic or alkaline conditions.
Reduction Reagents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like ammonia or amines under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol finds use in:
Chemistry: As an intermediate in the synthesis of more complex chemical entities.
Biology: As a probe for studying cellular pathways, particularly those involving cyclohexylamine and pyrazolo[3,4-d]pyrimidin derivatives.
Medicine: Potentially in the development of therapeutic agents due to its structural uniqueness, potentially targeting specific molecular pathways.
Industry: Used in the formulation of specialty chemicals and materials with desired physical properties.
Mécanisme D'action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, thereby modulating particular pathways. The cyclohexylamino and pyrazolo[3,4-d]pyrimidin moieties are critical for binding affinity and selectivity, influencing biological activities like inhibition or activation of targets.
Comparaison Avec Des Composés Similaires
Compared to similar compounds:
Pyrazolo[3,4-d]pyrimidin Derivatives: It offers distinct reactivity due to the benzyl and ethanol groups.
Cyclohexylamine Containing Compounds: The unique combination with pyrazolo[3,4-d]pyrimidin structure enhances its biological properties.
List of Similar Compounds
4-(Cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin
2-(4-Amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol
Benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amine
This detailed overview of 2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol explores its intricate synthesis, chemical behavior, and broad spectrum of applications in scientific research and industry
Propriétés
IUPAC Name |
2-[benzyl-[4-(cyclohexylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-26-20-18(14-22-26)19(23-17-10-6-3-7-11-17)24-21(25-20)27(12-13-28)15-16-8-4-2-5-9-16/h2,4-5,8-9,14,17,28H,3,6-7,10-13,15H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPDWJNBHMXBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N(CCO)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2563149.png)
![3-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2563152.png)


![2-methyl-1-{1-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2563155.png)
![Methyl bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2563156.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2563158.png)
![[(2R)-1-aminopropan-2-yl]diethylamine](/img/structure/B2563159.png)
![3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2563162.png)
![3-ethyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563166.png)
![8-(4-fluorobenzenesulfonyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2563167.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2563168.png)

